molecular formula C16H37Cl4N5O5 B026882 3-O-Demethylsporaricin A CAS No. 102735-33-1

3-O-Demethylsporaricin A

Cat. No. B026882
M. Wt: 521.3 g/mol
InChI Key: NVAKQJGMLIOTPD-UHFFFAOYSA-N
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Description

3-O-Demethylsporaricin A is a chemical compound with the CAS number 102735-33-1 . It is a semisynthetic pseudodisaccharide antibiotic .


Synthesis Analysis

The total synthesis of 3-O-Demethylsporaricin A has been reported in the literature . The compound was synthesized via 3-O-demethylsporaricin B, which was obtained by glycosidation of its aminocyclitol part .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-O-Demethylsporaricin A include glycosidation of its aminocyclitol part . More detailed information about the chemical reactions involved in its synthesis can be found in the referenced literature .

Scientific Research Applications

  • Drug Research and Genetic Basis of Diseases : 3-O-DS is used in drug research to study the genetic basis of multifactorial diseases and determine suitable points of attack for future medicines (Drews, 2000).

  • Treatment of Hematopoietic Malignancies : As a demethylating agent, 3-O-DS is being developed for the treatment of hematopoietic malignancies like myelodysplasia and acute myeloid leukemia, showing response rates of about 50% (Claus, Almstedt, & Lübbert, 2005).

  • Cancer Treatment : It is a potent inhibitor of the 20S proteasome and is currently in phase I clinical trials for cancer treatment (Reed et al., 2007).

  • Drug Delivery Systems : 3-O-DS serves as a novel cell-specific and pH-sensitive non-viral gene carrier system, useful in drug delivery applications (Chen, Park, & Maruyama, 2011).

  • Antibiotic Research : It is a semisynthetic pseudodisaccharide antibiotic with properties similar to sporaricin B, showing potential in antibiotic research (Yasuda, Matsuda, Tsutsumi, & Takaya, 1985).

  • Neurodegenerative Disease Treatment : 3-O-DS might have applications as a complementary medicine for treating Parkinson's disease or other neurodegenerative diseases (Zhou et al., 2013).

  • Epigenetic Treatment in Cancer : Targeting the epigenome in cancer cells through demethylation and histone acetylation is a novel concept in treating malignant diseases, where 3-O-DS plays a role (Jost & Galm, 2007).

  • Cancer Immunotherapy : DNA demethylation agents like 3-O-DS can mimic viral infections, leading to an antiviral response, which is beneficial in cancer immunotherapy (Roulois, Yau, & De Carvalho, 2015).

  • Receptor Research : It has been tested as a ligand for glycine and gamma-aminobutyric acid receptors in rat brain and spinal cord (Gelmi et al., 2007).

  • Antibacterial Activities : 3-O-DS showed high antibacterial activities against bacteria resistant to sporaricin A (Watanabe, Kamiya, Yamaguchi, Mori, & Tsuchiya, 1982).

Safety And Hazards

The safety data sheets (SDS) for 3-O-Demethylsporaricin A can be found online . These sheets provide information about the hazards associated with the compound and the precautions that should be taken when handling it .

properties

IUPAC Name

2-amino-N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]-N-methylacetamide;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33N5O5.4ClH/c1-7(18)11-4-3-8(19)16(25-11)26-15-9(20)5-10(22)13(14(15)24)21(2)12(23)6-17;;;;/h7-11,13-16,22,24H,3-6,17-20H2,1-2H3;4*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAKQJGMLIOTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)O)N)N)N.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H37Cl4N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908025
Record name 6-Amino-3-[glycyl(methyl)amino]-2,4-dihydroxycyclohexyl 2,6-diamino-2,3,4,6,7-pentadeoxyheptopyranoside--hydrogen chloride (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-Demethylsporaricin A

CAS RN

102735-33-1
Record name 3-O-Demethylsporaricin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102735331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-3-[glycyl(methyl)amino]-2,4-dihydroxycyclohexyl 2,6-diamino-2,3,4,6,7-pentadeoxyheptopyranoside--hydrogen chloride (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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